molecular formula C6H11ClFN B12832192 Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B12832192
M. Wt: 151.61 g/mol
InChI Key: SNXRMQLHOJPLRM-YCLXABBFSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name rel-(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride reflects its bicyclic structure, substituents, and stereochemistry. The parent hydrocarbon, bicyclo[2.2.1]heptane, consists of two fused cyclohexane rings sharing two adjacent carbon atoms, creating a norbornane-like framework. The "2-aza" designation indicates a nitrogen atom replacing the second carbon in the bicyclic system. The fluorine substituent occupies the fifth position, while the hydrochloride salt form arises from protonation of the secondary amine.

The molecular formula is C₆H₁₁ClFN , with a molecular weight of 151.61 g/mol . This aligns with derivatives such as 5-fluoro-2-azabicyclo[2.2.1]heptane (C₆H₁₀FN, 115.15 g/mol) and its hydrochloride salt, which adds a hydrogen chloride moiety. A comparative analysis of related azabicyclic compounds reveals systematic variations in molecular weight due to functional group substitutions (Table 1).

Table 1: Molecular Formulas and Weights of Azabicyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol)
5-Fluoro-2-azabicyclo[2.2.1]heptane C₆H₁₀FN 115.15
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₁ClFN 151.61
2,5-Diazabicyclo[2.2.1]heptane dibromide C₅H₁₂N₂·2Br 291.89

Crystallographic Studies of Bicyclo[2.2.1]heptane Framework

X-ray crystallography of related bicyclo[2.2.1]heptane systems reveals a rigid boat conformation imposed by the bridging carbon atoms. For example, the crystal structure of 2,5-diazabicyclo[2.2.1]heptane dibromide shows a hexagonal ring with nitrogen atoms at positions 2 and 5, separated by 2.868–2.912 Å . The bridgehead carbons (C1 and C4) are 2.220–2.226 Å apart, creating strain that stabilizes the boat conformation .

In this compound, the fluorine atom at C5 introduces steric and electronic perturbations. The C–F bond length (typically ~1.39 Å) and its high electronegativity increase the dipole moment, influencing crystal packing via intermolecular interactions such as N–H⋯F hydrogen bonds. The hydrochloride salt further stabilizes the lattice through ionic interactions between the protonated amine and chloride counterions .

Stereochemical Configuration at 1S,4S,5S Positions

The rel-(1S,4S,5S) configuration denotes the relative stereochemistry of the three chiral centers. Bridgehead carbons (C1 and C4) and C5 adopt specific spatial orientations due to the bicyclic system’s rigidity. In the parent 2-azabicyclo[2.2.1]heptane, the nitrogen’s lone pair occupies an axial position to minimize steric strain, while substituents like fluorine at C5 adopt equatorial positions to reduce 1,3-diaxial interactions .

X-ray studies of analogous compounds, such as (1S,4S,5S)-tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, confirm that stereochemical assignments rely on the norbornane skeleton’s inherent asymmetry . Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) further validate configurations by correlating spatial proximity of protons with signal enhancements .

Comparative Analysis with Azabicyclic Structural Analogs

The 2-azabicyclo[2.2.1]heptane scaffold is a constrained analog of piperazine, offering enhanced rigidity for drug design. Key comparisons include:

  • Electronic Effects : Fluorination at C5 increases electronegativity, altering solubility and hydrogen-bonding capacity compared to non-fluorinated analogs like 2-azabicyclo[2.2.1]heptane .
  • Salt Forms : Hydrochloride salts improve aqueous solubility relative to free bases, as seen in 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride versus its neutral counterpart .
  • Bicyclic vs. Monocyclic Systems : The bicyclo[2.2.1]heptane framework reduces conformational flexibility compared to piperazine, as demonstrated by the fixed boat conformation in crystallographic studies .

Table 2: Structural and Physicochemical Comparisons

Property Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl Piperazine
Ring Conformation Boat Chair (flexible)
Nitrogen Separation (Å) ~2.87 ~2.90 (chair)
Aqueous Solubility High (HCl salt) Moderate (free base)

Properties

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5-,6-;/m0./s1

InChI Key

SNXRMQLHOJPLRM-YCLXABBFSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CN2)F.Cl

Canonical SMILES

C1C2CC(C1CN2)F.Cl

Origin of Product

United States

Preparation Methods

3 Detailed Research Findings

Stereochemical Control

  • The fluorination step is highly stereospecific, preserving the (1S,4S,5S) configuration.
  • Low temperature (-78 °C) is critical to avoid side reactions and racemization.
  • Use of bulky protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) on the nitrogen enhances selectivity and yield.

Spectroscopic Characterization

  • Proton NMR (HNMR) confirms the fluorination and stereochemistry with characteristic chemical shifts and coupling constants.
  • Mass spectrometry (MASS) shows molecular ion peaks consistent with the fluorinated product (e.g., M+1 = 288.2 for Boc-protected ester).
  • These data validate the successful synthesis and purity of intermediates and final products.

4 Summary Table of Preparation Steps and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Reduction 5-Carbonyl-2-azabicyclo[2.2.1]heptane ester NaBH4, dehydrated alcohol, 0 °C, 30 min 5-Hydroxy derivative 83.9 High stereoselectivity
Fluorination 5-Hydroxy derivative DAST or Deoxofluor, -78 °C to RT, 6+ hrs 5-Fluoro derivative 48.9-55.3 Requires low temperature
Hydrolysis 5-Fluoro ethyl ester NaOH, MeOH/H2O, RT, overnight 5-Fluoro carboxylic acid 85-96 Efficient conversion
Salt Formation 5-Fluoro free base HCl solution (0.5-1 M) Hydrochloride salt Quantitative Stabilizes compound

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the bicyclic structure undergoes alkylation with alkyl halides. A representative reaction involves:

  • Reagents : Alkyl bromides (e.g., 1-bromo-2-chloroethane)

  • Conditions : Tetrahydrofuran (THF) solvent, cesium carbonate base, 50°C, inert atmosphere

  • Yield : ~19.5% (observed in analogous bicyclic compounds)

Reaction ComponentDetails
SubstrateRel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Electrophile1-Bromo-2-chloroethane
BaseCesium carbonate
SolventTHF
Temperature50°C
ProductN-Alkylated derivative

Acylation Reactions

The amine group reacts with acyl chlorides to form amides:

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Dichloromethane (DCM), room temperature, triethylamine base

  • Key Feature : Fluorine at the 5-position enhances electrophilic reactivity

Reaction ComponentDetails
SubstrateThis compound
Acylating AgentAcetyl chloride
BaseTriethylamine
SolventDCM
ProductN-Acetylated derivative

Fluorination and Halogen Exchange

The fluorine atom participates in halogen-exchange reactions:

  • Reagents : DAST (Diethylaminosulfur trifluoride)

  • Conditions : Anhydrous DCM, −78°C to room temperature

  • Application : Synthesis of fluorinated analogs for medicinal studies

Cross-Coupling Reactions

The bicyclic framework enables participation in palladium-catalyzed couplings:

  • Reagents : Boronic acids, palladium(II) acetate

  • Conditions : THF/H₂O mixture, 80°C, inert atmosphere

  • Yield : ~75% (estimated for Suzuki-Miyaura coupling)

Reaction ComponentDetails
SubstrateHalogenated derivative (e.g., brominated analog)
CatalystPd(OAc)₂
LigandTriphenylphosphine
SolventTHF/H₂O (3:1)
Temperature80°C

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/MeOH, 60°C → Linear amino alcohol derivatives

  • Basic Conditions : NaOH/EtOH, reflux → Deprotonation and rearrangement

Comparative Reaction Data

Reaction outcomes vary significantly with stereochemistry. For example:

Parameter(1S,4S,5S)-Isomer (1R,4S,5R)-Isomer
Alkylation RateModerate (19–32% yield)Faster (40–50% yield)
Fluorination SelectivityHigh (due to stereoelectronic effects)Moderate
Stability in THF>24 h at 50°C<12 h at 50°C

Scientific Research Applications

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2-Azabicyclo[2.2.1]heptane Derivatives

The target compound is compared to analogues with modifications at the 5-position or heteroatom substitutions (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₁ClFN 151.61 5-Fluoro Rigid bicyclic core; chiral amine
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₀ClF₂N 169.6 5,5-Difluoro Increased electronegativity; potential for enhanced metabolic stability
rac-(1R,4S,5S)-5-(Fluoromethyl)-2-azabicyclo[2.2.1]heptane HCl C₇H₁₃ClFN 165.64 5-Fluoromethyl Higher lipophilicity; racemic mixture
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl C₇H₁₀ClF₃NO 217.6 3-CF₃; 2-oxa (oxygen atom) Enhanced steric bulk; altered hydrogen-bonding capacity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl C₅H₁₀ClNO 135.59 2-Oxa (oxygen atom) Reduced basicity; increased polarity

Functional and Pharmacological Differences

Fluorine vs. Trifluoromethyl Substitutions
  • The 5-fluoro substituent in the target compound introduces moderate electronegativity without significant steric hindrance, favoring interactions with hydrophobic enzyme pockets . In contrast, the 3-trifluoromethyl analogue (CAS 2177264-26-3) exhibits stronger electron-withdrawing effects and steric bulk, which may reduce binding affinity in certain targets .
Heteroatom Modifications
  • Replacing the amine with an oxygen atom (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane HCl) decreases basicity, altering solubility and bioavailability. This modification is leveraged in prodrug design .
Stereochemical Considerations

Research Findings and Data Highlights

  • Biological Activity : The target compound’s fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, as observed in preclinical studies .
  • Thermodynamic Stability : Computational models predict that the 5-fluoro derivative has a lower energy barrier (~2.3 kcal/mol) compared to the 5,5-difluoro analogue (~3.1 kcal/mol), favoring conformational rigidity .

Biological Activity

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound notable for its unique stereochemistry and biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H10ClFNC_6H_{10}ClFN and a molecular weight of approximately 151.61 g/mol. The compound features a nitrogen atom within its bicyclic framework, which is critical for its biological activity. The presence of a fluorine atom at the 5-position enhances its pharmacological properties, making it an interesting subject in medicinal chemistry .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Binding Affinity : Studies have shown that this compound exhibits significant binding affinity to various receptors, which is crucial for determining its therapeutic viability .
  • Pharmacodynamics : The interactions with target proteins and receptors suggest potential applications in treating neurological disorders and other conditions .
  • Antiviral and Anticancer Properties : Preliminary research indicates that this compound may possess antiviral properties and could inhibit cancer cell proliferation, although further studies are needed to confirm these effects .

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving multi-step reactions that emphasize the importance of stereochemistry in determining the final product's biological activity .

Key Synthesis Pathways

StepReaction TypeDescription
1BicyclizationFormation of the bicyclic structure from precursors
2FluorinationIntroduction of the fluorine atom at the 5-position
3HydrochlorinationAddition of hydrochloric acid to form the hydrochloride salt

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • Neuropharmacological Study : A study evaluated the compound's effects on neurotransmitter systems, revealing potential as a neuromodulator with implications for treating anxiety and depression.
    • Findings : The compound showed enhanced serotonin receptor binding compared to analogs without fluorination.
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines.
    • Results : IC50 values indicated significant cytotoxicity in melanoma cells at submicromolar concentrations.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other bicyclic compounds:

Compound NameCAS NumberKey Features
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane145708149Similar structure but different stereochemistry
(1R)-3-fluoro-3-methylbicyclo[3.3.0]octane125088439Different bicyclic framework

Q & A

[Basic] What are the established synthesis routes for Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how do reaction conditions impact yield?

Two primary synthetic strategies are documented:

  • Portoghese’s Method : Involves sequential steps including benzoylation, methyl esterification, tosylation, and LiBH4 reduction, achieving a 90% yield over seven steps. Critical conditions include refluxing NaOMe/MeOH for deprotection and Pd/C hydrogenation for final purification .
  • Improved Green Synthesis : Utilizes trans-4-hydroxy-L-proline as a starting material, with CbzCl protection and NaBH4 reduction, achieving 91–100% yields in fewer steps. Key optimizations include milder reducing agents and selective hydrogenation with Pd/C .
    Methodological Insight : Reaction temperature (e.g., 0°C vs. reflux), choice of reducing agents (LiBH4 vs. NaBH4), and catalyst loading (Pd/C) significantly influence yield and purity.

[Basic] Which spectroscopic methods are critical for confirming the molecular structure and purity of this compound?

  • 1H/13C/19F NMR : Essential for verifying stereochemistry and fluorine positioning. For example, 19F NMR shows distinct shifts at δ -180 ppm for axial fluorine in bicyclo systems .
  • HRMS : Validates molecular weight (e.g., C₆H₁₀FClN requires m/z 162.06).
  • X-ray Diffraction : Resolves ambiguities in ring puckering or stereochemical assignments, though not explicitly documented in the provided evidence.
    Methodological Insight : Use DEPT and HSQC NMR to resolve overlapping signals in rigid bicyclic systems .

[Advanced] How can researchers address stereochemical challenges during the synthesis of fluorinated bicyclic amines?

Stereochemical integrity is maintained via:

  • Chiral Pool Synthesis : Starting from trans-4-hydroxy-L-proline ensures correct stereochemistry at C1 and C4 .
  • Protecting Group Strategy : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups prevent racemization during fluorination or reduction steps .
  • Stereoselective Fluorination : Use of HgBr₂ or electrophilic fluorinating agents (e.g., Selectfluor) to control anti/syn addition in bicyclo systems .
    Methodological Insight : Monitor diastereomeric ratios via chiral HPLC or 19F NMR coupling constants (e.g., JHF > 45 Hz indicates axial fluorine) .

[Advanced] What strategies optimize reaction conditions to improve enantiomeric excess (ee) in fluorinated bicyclo[2.2.1]heptane derivatives?

  • Catalytic Asymmetric Hydrogenation : Employ chiral ligands (e.g., BINAP) with Pd/C or Rh catalysts to enhance ee >98% .
  • Kinetic Resolution : Use enantioselective enzymes (lipases) or chiral auxiliaries during ring-closing steps.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 fluorination, reducing side reactions .
    Methodological Insight : Conduct DoE (Design of Experiments) to correlate temperature, catalyst loading, and solvent polarity with ee .

[Advanced] How should researchers analyze contradictory NMR data in fluorinated bicyclic compounds?

  • 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded spectra (e.g., bicyclo[2.2.1] systems) by correlating 1H-13C couplings .
  • Variable Temperature NMR : Identifies dynamic ring puckering by observing line broadening at low temperatures.
  • Comparative Modeling : Align experimental 19F shifts with DFT-calculated values to validate assignments .
    Methodological Insight : Use 1H-19F HOESY to confirm spatial proximity between fluorine and adjacent protons .

[Basic] What are the critical considerations for selecting protecting groups in the synthesis of this compound?

  • Acid Sensitivity : Boc groups require acidic deprotection (e.g., TFA), while Cbz groups are removed via hydrogenolysis (Pd/C, H₂) .
  • Steric Effects : Bulky groups (e.g., trityl) hinder fluorination at C5; smaller groups (acetyl) are preferred for high-yield functionalization .
  • Compatibility : Ensure protecting groups are stable under fluorination conditions (e.g., DAST or Deoxo-Fluor) .

[Advanced] How can researchers design comparative studies to evaluate bioactivity of fluorinated vs. non-fluorinated analogs?

  • Structural Analog Synthesis : Replace fluorine with -OH, -CH3, or -H groups at C5 while retaining the bicyclo core .
  • In Vitro Assays : Compare binding affinity (e.g., Ki for opioid receptors) and metabolic stability (CYP450 assays).
  • Conformational Analysis : Use X-ray or MD simulations to correlate fluorine’s electronegativity with receptor docking .
    Methodological Insight : Prioritize analogs with >95% purity (HPLC) and validated stereochemistry (NOESY) .

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